An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid
An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid. Due to a lack of available experimental data for this specific compound, this document presents predicted properties alongside experimental data for structurally similar compounds to offer valuable insights for research and development. Detailed experimental protocols for determining key physicochemical parameters are also included to facilitate future laboratory work.
Introduction
3-Hydroxy-5-(methoxycarbonyl)benzoic acid is a small organic molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring a benzoic acid backbone with hydroxyl and methoxycarbonyl substitutions, suggests it may possess interesting biological activities and chemical properties. Accurate characterization of its physicochemical properties is crucial for its potential development and application.
It is important to note that a comprehensive search of scientific literature and chemical databases did not yield experimental data for 3-Hydroxy-5-(methoxycarbonyl)benzoic acid. Therefore, this guide provides computationally predicted data for the target compound and, for comparative purposes, experimental data for the closely related compounds: 3-hydroxy-5-methoxybenzoic acid and 3-methoxy-5-(methoxycarbonyl)benzoic acid.
Chemical Structure and Properties
The chemical structure of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid is presented below:
Molecular Formula: C₉H₈O₅
The following table summarizes the predicted physicochemical properties for 3-Hydroxy-5-(methoxycarbonyl)benzoic acid. These values were computationally generated and should be considered as estimates until they can be confirmed by experimental data.
| Property | Predicted Value |
| Molecular Weight | 212.16 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 3 |
| Exact Mass | 212.03717 g/mol |
| Monoisotopic Mass | 212.03717 g/mol |
| Topological Polar Surface Area | 86.1 Ų |
| Heavy Atom Count | 14 |
| Complexity | 255 |
For comparative analysis, the following table presents experimental and computed data for two structurally similar compounds.
| Property | 3-hydroxy-5-methoxybenzoic acid[1] | 3-methoxy-5-(methoxycarbonyl)benzoic acid[2] |
| Molecular Formula | C₈H₈O₄ | C₁₀H₁₀O₅ |
| Molecular Weight | 168.15 g/mol | 210.18 g/mol |
| XLogP3 | 1.9 | 1.8 |
| Melting Point | Not Available | Not Available |
| Boiling Point | Not Available | Not Available |
Experimental Protocols
The following sections detail standard experimental methodologies for the determination of key physicochemical properties. These protocols are generally applicable and can be adapted for the characterization of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid.
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method [3][4][5]
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Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.[5]
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Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[3][5]
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Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[3]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is reported as the melting point.[3][6]
-
Purity Check: A sharp melting point (a narrow range of 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[3]
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Shake-Flask Method [7][8]
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Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.[7]
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[7]
-
Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.
-
Reporting: The solubility is typically expressed in units of mg/mL or mol/L at the specified temperature.
The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).
Methodology: Potentiometric Titration [9][10][11]
-
Solution Preparation: A known concentration of the acidic compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture. A constant ionic strength is maintained using an inert salt like KCl.[9]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The titrant is added in small, precise increments.[9][10]
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant, once the reading has stabilized.[9]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.
-
pKa Calculation: The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[10]
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octan-1-ol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.
Methodology: Shake-Flask Method [12][13][14]
-
Solvent Saturation: Octan-1-ol and water are mutually saturated by shaking them together and allowing the phases to separate.[13]
-
Compound Distribution: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.[12]
-
Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).[12][13]
-
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.[14]
Visualizations
The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (LogP) using the shake-flask method.
Caption: Workflow for LogP determination via the shake-flask method.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid. While experimental data for this specific molecule is currently unavailable, the provided predicted values, comparative data from related compounds, and detailed experimental protocols offer a robust starting point for researchers. The successful determination of these properties through future experimental work will be critical for unlocking the full potential of this compound in various scientific and industrial applications.
References
- 1. 3-Hydroxy-5-methoxybenzoic acid | C8H8O4 | CID 7472024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-5-(methoxycarbonyl)benzoic acid | C10H10O5 | CID 11020136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. pennwest.edu [pennwest.edu]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pennwest.edu [pennwest.edu]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. agilent.com [agilent.com]
- 14. acdlabs.com [acdlabs.com]
